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Compound of Interest

5-bromo-2,3-dihydro-1H-inden-1-
Compound Name:
amine

Cat. No.: B070375

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,3-
dihydro-1H-inden-1-amine

Introduction

5-Bromo-2,3-dihydro-1H-inden-1-amine is a substituted aminoindane that serves as a critical
chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic
scaffold, which can be considered a constrained analog of phenethylamine, combined with two
distinct and strategically positioned functional groups—a primary amine on a chiral center and
an aryl bromide—makes it a highly versatile intermediate for creating complex molecular
architectures. This guide provides a comprehensive overview of its chemical properties, a
detailed synthetic protocol, reactivity profile, and key applications for researchers and
professionals in drug development. The molecule is commonly handled as a racemate, as
individual (R) or (S) enantiomers, or as its more stable hydrochloride salt.

Core Chemical Identity and Physicochemical
Properties

The fundamental identity of a chemical reagent is established by its structure and core
properties. 5-Bromo-2,3-dihydro-1H-inden-1-amine is characterized by an indane core,
where a benzene ring is fused to a cyclopentane ring. The key substitutions are a bromine
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atom at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic
ring, which is a stereocenter.

5-Bromo-2,3-dihydro-1H-inden-1-amine

Click to download full resolution via product page

Caption: Chemical structure of 5-bromo-2,3-dihydro-1H-inden-1-amine.

Table 1: Key Chemical Identifiers
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Identifier Value Source(s)
Molecular Formula CoH10BrN (Free Base) [1112]
CoH11BrCIN (HCI Salt) [31[4]1[5]

Molecular Weight 212.09 g/mol (Free Base) [11[2]
248.55 g/mol (HCI Salt) [31[41[5]

CAS Number (Racemate) 185122-74-1 [1][2]

CAS Number ((R)-enantiomer)  1228561-27-0 [6]

CAS Number (HCI Salt) 1197595-75-7 [3][5]71[8]
InChiKey IEUKCNPRRGOGDG- 2]

UHFFFAOYSA-N

Table 2: Physicochemical and Computed Properties

Property Value Source(s)

i Solid, semi-solid, or liquid
Physical Form
(Free Base)

Solid (HCI Salt) [3]
Typical Purity 95% - 97% [1]
XLogP3 1.9 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

ydrog p 1 2]
Count

N 2-8°C, inert atmosphere, keep

Storage Conditions [7]

in dark place

Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
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The most direct and widely adopted method for synthesizing 5-bromo-2,3-dihydro-1H-inden-
1-amine is the reductive amination of its corresponding ketone precursor, 5-bromo-2,3-dihydro-
1H-inden-1-one. This transformation is a cornerstone of amine synthesis due to its efficiency
and the ready availability of the starting ketone. The process involves the in-situ formation of an
imine intermediate by reacting the ketone with an ammonia source, which is then selectively
reduced to the primary amine.

The choice of reagents is critical for success. Ammonium formate serves as a convenient, solid
source of ammonia. Sodium cyanoborohydride (NaBHsCN) is the reducing agent of choice
because it is mild enough not to reduce the starting ketone but is highly effective at reducing
the protonated imine (iminium ion) intermediate, thus minimizing side reactions and maximizing
yield.

5-Bromo-2,3-dihydro-1H-inden-1-one
(Ketone Precursor)

1. Stirring (1h)
. Heating (60°C, 2h)

Ammonium Formate (NH4sHCO2)
Sodium Cyanoborohydride (NaBHsCN)
Methanol (Solvent)

eductive Amination

5-Bromo-2,3-dihydro-1H-inden-1-amine
(Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol
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The following protocol is a representative procedure for the synthesis of 5-bromo-2,3-dihydro-

1H-inden-1-amine.[9]

Materials:

5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equiv)
Ammonium formate (10.0 equiv)

Sodium cyanoborohydride (NaBHsCN) (approx. 3.0 equiv)
Methanol (Solvent)

Ethyl Acetate (EA) / Petroleum Ether (PE) for chromatography

Procedure:

Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 100 g, 474
mmol) in methanol (1.5 L) in a suitable reaction vessel, add ammonium formate (300 g, 4.76
mol).

Imine Formation: Stir the mixture at ambient temperature for 1 hour. During this step, the
ketone reacts with ammonia (from the formate salt) to form an equilibrium with the
corresponding imine.

Reduction: Carefully add sodium cyanoborohydride (90 g, 1.43 mol) portion-wise to the
stirring mixture. Causality Note: NaBHsCN is added after the imine has had time to form,
ensuring it selectively reduces the C=N bond.

Reaction Completion: Heat the reaction mixture to 60°C and maintain for 2 hours. The
elevated temperature drives the reaction to completion.

Workup: After cooling, concentrate the mixture under reduced pressure to remove the
methanol.

Purification: The crude residue is purified by silica gel chromatography using a solvent
system such as ethyl acetate/petroleum ether (1:10 v/v) to yield the final product.[9]
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This self-validating protocol yields the target amine, which can be confirmed by standard
analytical techniques (NMR, LC-MS).

Key Reactive Sites and Derivatization Potential

The synthetic utility of this molecule stems from its two orthogonal reactive handles, which
allow for sequential and selective functionalization.

5-Bromo-indan-1-amine
Scaffold

Acylation, Alkylation,
Reductive Amination on NH:z

Suzuki, Buchwald-Hartwig,
Sonogashira Coupling on C-Br

N-Functionalized C5-Arylated/Alkylated

Derivatives Derivatives

Click to download full resolution via product page
Caption: Derivatization potential of the core scaffold.

e The Primary Amine (at C1): This nucleophilic group readily participates in a wide range of
classical amine reactions, including acylation to form amides, alkylation to form secondary or
tertiary amines, and reductive amination with aldehydes or ketones to generate more
complex side chains.

e The Aryl Bromide (at C5): This site is primed for transition metal-catalyzed cross-coupling
reactions. It is an excellent substrate for Suzuki coupling (to form C-C bonds with boronic
acids), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form
C-C triple bonds), enabling the introduction of immense structural diversity at the aromatic
core.

Applications in Research and Drug Development
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The primary application of 5-bromo-2,3-dihydro-1H-inden-1-amine is as an intermediate in
the synthesis of high-value compounds, particularly pharmaceutical candidates.

» Scaffold for Medicinal Chemistry: The indane framework provides a conformationally
restricted scaffold that can help improve binding affinity and selectivity for biological targets
by reducing the entropic penalty of binding. The precursor ketone has been identified as an
intermediate in research related to obesity-related metabolic diseases, highlighting the
therapeutic relevance of this molecular class.[10]

o Chiral Pool Synthesis: The availability of enantiomerically pure forms allows for
stereoselective synthesis, which is crucial for developing drugs that interact with chiral
biological systems like enzymes and receptors.[11]

» Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule with versatile
synthetic handles, it is an ideal starting point in FBDD campaigns. Fragments can be
elaborated at either the amine or bromide position to optimize interactions with a target
protein.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. It should be managed by
personnel trained in handling chemical reagents in a well-ventilated laboratory environment.

Table 3: GHS Hazard and Precautionary Information
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Category Information Source(s)
Pictogram GHSO07 (Exclamation Mark)

Signal Word Warning [7]

Hazard Statements H302: Harmful if swallowed. [7]

H315: Causes skin irritation.

H319: Causes serious eye

irritation.

H335: May cause respiratory
irritation.

P261: Avoid breathing

Precautionary Statements dust/fumes/gas/mist/vapors/spr  [7]

ay.

P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

o Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-
resistant gloves, and safety goggles or a face shield.[12]

e Engineering Controls: Use in a chemical fume hood to avoid inhalation of vapors or dust.[13]

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or
nitrogen). For long-term stability, refrigeration at 2-8°C in a dark location is recommended.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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